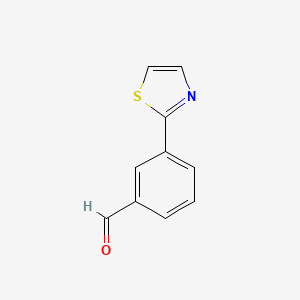

3-Thiazol-2-yl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMGIEKCDQXKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594486 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885465-97-4 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Thiazol-2-yl-benzaldehyde CAS number 885465-97-4 properties

An In-depth Technical Guide to 3-Thiazol-2-yl-benzaldehyde (CAS: 885465-97-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide consolidates available data, outlines plausible experimental workflows, and illustrates key relationships to support further research and development.

Core Properties and Identifiers

This compound is a solid organic compound featuring a benzaldehyde ring substituted with a thiazole group at the meta-position.[1][2] Its structure combines the reactive aldehyde functionality with the thiazole motif, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4][5]

Chemical Identifiers

A consistent and accurate identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 885465-97-4[6][7][8][9] |

| IUPAC Name | 3-(1,3-thiazol-2-yl)benzaldehyde[8] |

| Molecular Formula | C₁₀H₇NOS[6][8][9] |

| SMILES | O=Cc1cccc(c1)-c2nccs2[1][2] |

| InChI | 1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H[1][2] |

| InChI Key | YJMGIEKCDQXKKZ-UHFFFAOYSA-N[1][2][9] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various experimental and biological systems.

| Property | Value |

| Molecular Weight | 189.23 g/mol [2][6][9] |

| Appearance | Solid[1][2] |

| Boiling Point | 355.8 °C at 760 mmHg[6] |

| Density | 1.269 g/cm³[6] |

| Flash Point | 169.0 °C[6] |

| LogP | 2.62[6] |

| Refractive Index | 1.645[6] |

| PSA (Polar Surface Area) | 58.20 Ų[6] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established methodologies for thiazole formation.

Conceptual Synthesis Workflow

A common method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis or related condensation reactions. A logical approach would involve the reaction of a thioamide with an α-halocarbonyl compound. The following diagram illustrates a conceptual workflow for the synthesis of the target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Schiff Base Formation

The aldehyde group in this compound is a reactive handle for constructing larger, more complex molecules. A common reaction is the formation of a Schiff base (an imine) through condensation with a primary amine. This is a foundational step in the synthesis of many heterocyclic compounds and potential drug candidates.[10]

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol (10-20 mL).

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Reflux the mixture for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

References

- 1. 3-(1,3-Thiazol-2-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(1,3-Thiazol-2-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-(1,3-thiazol-2-yl)benzaldehyde, CasNo.885465-97-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. 885465-97-4|this compound|BLD Pharm [bldpharm.com]

- 8. pschemicals.com [pschemicals.com]

- 9. fishersci.es [fishersci.es]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of both the thiazole and benzaldehyde moieties. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and predicted spectral data. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides reasoned estimations based on the properties of related compounds. Furthermore, potential biological activities are discussed in the context of known signaling pathways affected by similar molecular structures, offering a foundation for future research and development.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| CAS Number | 885465-97-4 | [1] |

Note: Solubility data is not available. However, based on its structure, it is predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in water.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature. However, a plausible and efficient synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as a Suzuki-Miyaura coupling.[3][4] This approach offers a versatile method for forming the carbon-carbon bond between the phenyl and thiazole rings.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-formylphenylboronic acid with 2-bromothiazole.

Materials:

-

3-Formylphenylboronic acid

-

2-Bromothiazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromothiazole (1.0 equivalent) in a mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2.0 equivalents).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best yield and purity.

Spectral Data (Predicted)

Specific, experimentally determined spectral data for this compound is not available. The following are predicted spectral characteristics based on the known spectra of benzaldehyde and thiazole derivatives.[5][6][7]

1H NMR Spectroscopy

-

Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.1 ppm.

-

Aromatic Protons (Benzene Ring): Four protons on the disubstituted benzene ring are expected to appear as multiplets in the region of δ 7.5-8.2 ppm. The exact splitting pattern will depend on the coupling constants between the protons.

-

Thiazole Protons: Two protons on the thiazole ring are expected to appear as doublets in the region of δ 7.3-7.8 ppm.

13C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.

-

Aromatic Carbons (Benzene Ring): Six signals are expected in the region of δ 125-140 ppm.

-

Thiazole Carbons: Two signals are expected in the region of δ 115-155 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[7]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong bands are expected in the 1450-1600 cm⁻¹ region.

-

C-N and C-S Stretch (Thiazole): Bands are expected in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 189.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been reported, the constituent moieties, benzaldehyde and thiazole, are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for drug discovery.

Benzaldehyde and its derivatives have been shown to possess a range of biological activities, including anticancer and anti-inflammatory effects.[8] Notably, some benzaldehydes have been reported to modulate the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] The Shh pathway is crucial for embryonic development and has been implicated in cancer, while the MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Thiazole-containing compounds are also known for their diverse pharmacological properties. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10][11]

Given this information, a logical starting point for investigating the biological activity of this compound would be to screen it for effects on cancer cell proliferation and inflammation, and to investigate its potential to modulate the Shh, MAPK, or ZAC signaling pathways.

Generalized Signaling Pathway for Benzaldehyde Derivatives

The following diagram illustrates a generalized representation of how a benzaldehyde derivative might interact with the Sonic Hedgehog signaling pathway, leading to a cellular response. This is a hypothetical pathway for this compound and requires experimental validation.

Caption: Hypothetical modulation of the Sonic Hedgehog pathway by this compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. While there is a notable lack of specific experimental data on its physicochemical properties and biological activities, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a practical starting point for its preparation, and the predicted spectral data will aid in its characterization. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological effects, particularly in the context of the signaling pathways discussed.

References

- 1. 3-(1,3-THIAZOL-2-YL)BENZALDEHYDE | 885465-97-4 [chemicalbook.com]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. oiccpress.com [oiccpress.com]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Thiazol-2-yl-benzaldehyde structural elucidation and characterization

An In-depth Technical Guide on the Structural Elucidation and Characterization of 3-Thiazol-2-yl-benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. It details the compound's physicochemical properties, outlines a standard synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and presents its structural characterization through key spectroscopic methods. The guide is intended to serve as a foundational resource for researchers working with thiazole-containing scaffolds.

Introduction

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a core structural component in numerous biologically active compounds and pharmaceutical drugs.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The compound this compound incorporates this versatile thiazole ring attached to a benzaldehyde moiety, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates in discovery pipelines.[3] Its structural elucidation and characterization are crucial for ensuring purity and confirming its identity for subsequent applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are essential for substance registration, safety data management, and literature searches.

| Property | Value | Reference |

| IUPAC Name | 3-(1,3-thiazol-2-yl)benzaldehyde | [4] |

| Molecular Formula | C₁₀H₇NOS | [4] |

| Molecular Weight | 189.23 g/mol | [4] |

| CAS Number | 885465-97-4 | [5] |

| Appearance | Solid | [4] |

| Canonical SMILES | O=Cc1cccc(c1)-c2nccs2 | [4] |

| InChI Key | YJMGIEKCDQXKKZ-UHFFFAOYSA-N | [4] |

Synthesis and Structural Elucidation

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most robust and versatile for forming carbon-carbon bonds between aromatic and heteroaromatic rings.[6] The reaction couples 2-bromothiazole with 3-formylphenylboronic acid.

General Suzuki-Miyaura Coupling Workflow

The logical flow for the synthesis of the target compound is depicted below. It involves the reaction of an aryl boronic acid with a heteroaryl halide in the presence of a palladium catalyst and a base.[7]

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-Formylphenylboronic acid (1.2 equiv)

-

2-Bromothiazole (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[7]

-

Potassium carbonate (K₂CO₃) (2.0 equiv)[7]

-

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add 3-formylphenylboronic acid, 2-bromothiazole, Pd(dppf)Cl₂, and K₂CO₃.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed DME/water solvent mixture to the flask.

-

Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine solution.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques. The data presented in the tables below are representative values expected for this compound based on analyses of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.10 | s | 1H | Aldehyde (-CHO) |

| ~8.20 | t | 1H | Phenyl C2-H |

| ~8.05 | d | 1H | Phenyl C6-H |

| ~7.90 | d | 1H | Thiazole C4-H |

| ~7.70 | d | 1H | Phenyl C4-H |

| ~7.60 | t | 1H | Phenyl C5-H |

| ~7.40 | d | 1H | Thiazole C5-H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192.0 | Aldehyde (C=O) |

| ~168.0 | Thiazole C2 |

| ~144.0 | Thiazole C4 |

| ~137.0 | Phenyl C1 |

| ~134.0 | Phenyl C3 |

| ~132.0 | Phenyl C6 |

| ~130.0 | Phenyl C5 |

| ~129.0 | Phenyl C2 |

| ~128.0 | Phenyl C4 |

| ~121.0 | Thiazole C5 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight.

Table 3: IR and MS Data

| Technique | Value | Assignment |

|---|---|---|

| IR (KBr, cm⁻¹) | ~1700 | C=O stretch (aldehyde) |

| ~1580, 1470 | C=C stretch (aromatic) | |

| ~3100 | C-H stretch (aromatic) | |

| MS (ESI+) | m/z = 190.03 | [M+H]⁺ |

| | m/z = 212.01 | [M+Na]⁺ |

Role in Drug Discovery

Heterocyclic compounds like this compound are foundational in drug discovery. They often serve as starting fragments or key intermediates in the synthesis of larger, more complex molecules with potential therapeutic activity. The general workflow from a starting compound to a drug candidate is a multi-stage process.

Conclusion

This compound is a well-defined chemical entity whose structure can be reliably synthesized and confirmed through standard organic chemistry techniques. The Suzuki-Miyaura coupling provides an efficient route for its preparation, and its structural integrity is unequivocally established by NMR, IR, and MS analyses. As a versatile heterocyclic building block, it holds potential for applications in the development of novel pharmaceuticals and functional materials, warranting its place as a compound of interest for further research.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(1,3-Thiazol-2-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(1,3-THIAZOL-2-YL)BENZALDEHYDE | 885465-97-4 [chemicalbook.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Analysis of 3-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic properties of its constituent functional groups—a 3-substituted benzaldehyde and a 2-substituted thiazole—supported by data from closely related analogs.

Molecular Structure and Properties

This compound is a bi-aryl compound consisting of a benzaldehyde ring substituted at the 3-position with a thiazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | --INVALID-LINK-- |

| Molecular Weight | 189.23 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| InChI Key | YJMGIEKCDQXKKZ-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a Suzuki-Miyaura cross-coupling reaction. This common and versatile method for forming carbon-carbon bonds is widely used for synthesizing bi-aryl compounds.

A general procedure for the synthesis of aryl-heteroaryl compounds like this compound is the Suzuki-Miyaura coupling. This involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Materials:

-

3-Formylphenylboronic acid

-

2-Bromothiazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromothiazole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural components and data from analogous compounds.

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton, the protons of the benzene ring, and the protons of the thiazole ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.1 | Singlet | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded. |

| ~8.2-8.4 | Multiplet | 2H | Aromatic (H-2, H-4) | Protons ortho and para to the thiazole substituent. |

| ~7.6-7.8 | Multiplet | 2H | Aromatic (H-5, H-6) | Protons meta to the thiazole substituent. |

| ~7.9 | Doublet | 1H | Thiazole (H-4') | Coupling to H-5' of the thiazole ring. |

| ~7.4 | Doublet | 1H | Thiazole (H-5') | Coupling to H-4' of the thiazole ring. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on typical values for substituted benzaldehydes and thiazoles.

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the carbons of the thiazole ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~192 | C=O (Aldehyde) | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~168 | C-2' (Thiazole) | Carbon of the thiazole ring attached to the benzene ring. |

| ~144 | C-4' (Thiazole) | CH carbon of the thiazole ring. |

| ~120 | C-5' (Thiazole) | CH carbon of the thiazole ring. |

| ~137 | C-1 (Benzene) | Quaternary carbon of the benzene ring. |

| ~134 | C-3 (Benzene) | Quaternary carbon of the benzene ring attached to the thiazole. |

| ~130-135 | Aromatic CH | Remaining CH carbons of the benzene ring. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

The IR spectrum will be dominated by the characteristic stretching frequency of the aldehyde carbonyl group.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2850, ~2750 | C-H stretch (aldehyde) | Medium, often two bands |

| ~1700 | C=O stretch (aldehyde) | Strong, sharp |

| ~1600-1450 | C=C stretch (aromatic) | Medium to strong |

| ~1200 | C-N stretch (thiazole) | Medium |

| ~800-700 | C-H bend (aromatic) | Strong |

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 189 | [M]⁺ | Molecular ion peak. |

| 188 | [M-H]⁺ | Loss of the aldehydic proton. |

| 160 | [M-CHO]⁺ | Loss of the formyl group. |

| 134 | [C₇H₄NS]⁺ | Fragmentation of the benzaldehyde ring. |

| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment. |

Logical Flow of Spectroscopic Identification

Caption: Logical workflow for the spectroscopic identification of the target compound.

Potential Signaling Pathways and Biological Activity

Thiazole and benzaldehyde derivatives are known to exhibit a wide range of biological activities and can interact with various signaling pathways. While the specific activity of this compound is not extensively documented, compounds with similar structures have shown potential as inhibitors of enzymes such as kinases and phosphatases, and as antimicrobial or anticancer agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Hypothetical Signaling Pathway Interaction

Caption: A potential mechanism of action for a thiazole-containing compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The data presented, derived from the analysis of its structural motifs and comparison with analogous compounds, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The proposed synthetic protocol and the logical workflows for synthesis and analysis offer a practical framework for the preparation and characterization of this and similar heterocyclic compounds. Experimental validation of the predicted spectroscopic data is encouraged to further solidify the understanding of this molecule's properties.

Comprehensive NMR Analysis of 3-Thiazol-2-yl-benzaldehyde: A Technical Guide

Introduction

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, combining a thiazole ring and a benzaldehyde moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for detailed structural elucidation in solution.

This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectral features of this compound. This document outlines a standard experimental protocol for acquiring high-quality NMR data and presents a hypothetical, yet expected, set of ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The guide also includes visualizations to aid in the understanding of the molecular structure and the general workflow of NMR analysis.

It is important to note that despite extensive searches of scientific databases and literature, specific, experimentally validated ¹H and ¹³C NMR data for this compound was not publicly available at the time of this writing. The data presented herein is therefore predictive and intended to serve as a reference guide for researchers working with this or structurally related molecules.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-resolution and reproducible NMR spectra. The following section outlines the recommended methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte protons. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments on modern spectrometers.

-

Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. After adding the solution, cap the tube securely.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Experiment:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 8-16 scans

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

-

¹³C NMR Experiment:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify and list the chemical shifts (in ppm) of all signals in both the ¹H and ¹³C spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous structures. The numbering scheme for the atoms is provided in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (CHO) | 10.1 - 10.0 | s | - | 1H |

| H-2 | 8.2 - 8.1 | s | - | 1H |

| H-6 | 8.0 - 7.9 | d | 7.5 - 8.0 | 1H |

| H-4' | 7.9 - 7.8 | d | 3.0 - 3.5 | 1H |

| H-4 | 7.7 - 7.6 | d | 7.5 - 8.0 | 1H |

| H-5 | 7.6 - 7.5 | t | 7.5 - 8.0 | 1H |

| H-5' | 7.4 - 7.3 | d | 3.0 - 3.5 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (CHO) | 192 - 191 |

| C-2' | 168 - 166 |

| C-4' | 144 - 142 |

| C-1 | 137 - 136 |

| C-3 | 135 - 134 |

| C-6 | 132 - 131 |

| C-2 | 130 - 129 |

| C-5 | 130 - 129 |

| C-4 | 128 - 127 |

| C-5' | 122 - 120 |

NMR Analysis Workflow

The logical flow of an NMR analysis, from sample preparation to final structure elucidation, is a systematic process. The following diagram illustrates this general workflow.

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 3-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Thiazol-2-yl-benzaldehyde, a heterocyclic compound of interest in pharmaceutical research. This document outlines potential fragmentation pathways, provides detailed experimental protocols, and presents data in a clear, structured format to facilitate understanding and application in a laboratory setting.

Predicted Mass Spectrum and Fragmentation Data

While specific experimental mass spectral data for this compound is not widely published, a detailed analysis of its constituent functional groups—a thiazole ring and a benzaldehyde moiety—allows for the prediction of its fragmentation pattern under mass spectrometry conditions. Thiazole-containing compounds are known to exhibit abundant molecular ions and undergo specific fragmentation pathways.[1][2] Similarly, the fragmentation of benzaldehyde and its derivatives is well-characterized, typically involving the loss of a hydrogen atom, carbon monoxide, or the entire aldehyde group.[3][4][5][6][7]

Based on these principles, the following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound (exact mass: 189.0248 g/mol ).

| Predicted Fragment Ion | Structure | m/z (Predicted) | Interpretation |

| [M]+• | C10H7NOS+• | 189 | Molecular Ion |

| [M-H]+ | C10H6NOS+ | 188 | Loss of a hydrogen atom from the aldehyde group |

| [M-CO]+• | C9H7NS+• | 161 | Loss of carbon monoxide from the aldehyde group |

| [M-CHO]+ | C9H6NS+ | 160 | Loss of the formyl radical |

| [C7H5O]+ | C7H5O+ | 105 | Benzoyl cation |

| [C6H5]+ | C6H5+ | 77 | Phenyl cation |

| [C3H3NS]+• | C3H3NS+• | 85 | Thiazole ring fragment |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are designed to provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation for Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique suitable for the analysis of moderately polar small molecules like this compound.[8][9]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the liquid chromatography (LC) mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from any impurities prior to detection.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Visualizing Fragmentation and Workflows

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the plausible fragmentation cascade of the this compound molecular ion.

Caption: Predicted fragmentation of this compound.

General Experimental Workflow for LC-MS Analysis

This diagram outlines the typical workflow for the analysis of a small molecule like this compound using LC-MS.

Caption: General workflow for LC-MS analysis of small molecules.

References

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Benzaldehyde [webbook.nist.gov]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Thiazol-2-yl-benzaldehyde

Introduction

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure combines a benzaldehyde moiety, a key building block in organic synthesis, with a thiazole ring, a scaffold present in numerous pharmacologically active compounds. Infrared spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. This guide details the expected IR absorption characteristics of this compound, enabling researchers to identify key structural features from its spectrum.

Predicted Infrared Spectral Data

Due to the absence of publicly archived experimental spectra for this compound, the following table summarizes the predicted characteristic infrared absorption frequencies. These predictions are derived from the well-documented spectral data of benzaldehyde, 2-substituted thiazoles, and meta-substituted aromatic systems.[1] The primary vibrational modes are associated with the aldehyde functional group, the aromatic benzene ring, and the heterocyclic thiazole ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| > 3000 | Weak to Medium | C-H Stretching | Aromatic (Benzene & Thiazole Rings) |

| ~2850 & ~2750 | Weak (Often a Doublet) | C-H Stretching (Fermi Resonance) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O Stretching | Aldehyde (Carbonyl) |

| ~1620 - 1580 | Medium to Strong | C=N Stretching | Thiazole Ring |

| ~1600 - 1450 | Medium (Multiple Bands) | C=C Stretching | Aromatic (Benzene Ring) |

| ~1470 - 1400 | Medium | Ring Stretching/Scissoring | Thiazole Ring |

| ~1300 - 1100 | Medium to Strong | In-plane C-H Bending | Aromatic (Benzene & Thiazole Rings) |

| ~880 - 770 | Strong | Out-of-plane C-H Bending | Meta-substituted Benzene Ring |

| ~750 - 650 | Medium to Weak | C-S Stretching / Ring Deformation | Thiazole Ring |

Notes on Interpretation:

-

The most diagnostic peak for identifying this molecule as a benzaldehyde derivative will be the strong, sharp carbonyl (C=O) stretch around 1705 cm⁻¹.[1]

-

The presence of the aldehyde is further confirmed by the characteristic pair of weak C-H stretching bands between 2700 and 2900 cm⁻¹.[1]

-

The thiazole ring is typically identified by its C=N stretching vibration and other ring-related modes, though these may overlap with the benzene C=C absorptions.

-

The substitution pattern on the benzene ring (meta) can be inferred from the strong out-of-plane C-H bending bands in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol: FTIR Spectroscopy

The following section details a standard methodology for obtaining a high-quality mid-infrared spectrum of a solid sample like this compound.

3.1. Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet 6700 or similar, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for solid samples due to its minimal sample preparation requirements. Alternatively, the KBr pellet method can be used.

3.2. Sample Preparation (ATR Method)

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.

-

Background Scan: Perform a background scan (air spectrum) to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

3.3. Data Acquisition

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Co-add a minimum of 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Apodization: Use a standard function such as Happ-Genzel.

3.4. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the previously collected background spectrum from the sample spectrum.

-

ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Peak Picking: Use the software's peak-finding tool to label the wavenumbers of the major absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiazol-2-yl-benzaldehyde (CAS No. 885465-97-4) is an aromatic aldehyde containing a thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science.[1] As an intermediate and a potential building block for more complex molecules, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and development.[2][3][4][5] This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and outlines the standard experimental protocols required to quantify these properties.

While specific experimental data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and regulatory guidelines to provide a robust framework for its characterization.

Section 1: Physicochemical Properties and Solubility Profile

The structure of this compound, featuring both a polar aldehyde group and a heterocyclic thiazole ring, alongside an aromatic benzaldehyde core, suggests a nuanced solubility profile. It is expected to be poorly soluble in aqueous media and more soluble in organic solvents.

Predicted Solubility

The solubility of aromatic aldehydes is dictated by the balance between the polar carbonyl group and the nonpolar aromatic ring. The presence of the thiazole ring introduces additional polarity and potential hydrogen bond accepting sites (the nitrogen and sulfur atoms), which may slightly enhance solubility in polar protic solvents compared to benzaldehyde alone. However, the overall molecule remains largely hydrophobic.

Quantitative Solubility Data (Hypothetical)

Quantitative solubility data is essential for applications such as reaction optimization, formulation development, and purification. The following table presents a template for how experimentally determined solubility data for this compound should be structured.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | < 0.1 | < 0.0005 |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | < 0.0005 |

| Methanol | 25 | 10 - 20 | 0.053 - 0.106 |

| Ethanol | 25 | 5 - 15 | 0.026 - 0.079 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.529 |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | > 0.529 |

| Acetonitrile | 25 | 20 - 40 | 0.106 - 0.211 |

| Dichloromethane (DCM) | 25 | 50 - 100 | 0.264 - 0.529 |

| Tetrahydrofuran (THF) | 25 | 40 - 80 | 0.211 - 0.423 |

Note: These values are illustrative and must be confirmed through experimentation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particulates.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[6]

Section 2: Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, influencing its storage, handling, and application. The aldehyde functional group is susceptible to oxidation, while the overall molecule can be sensitive to light, pH, and temperature. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate its decomposition.[7][9] This helps in understanding the intrinsic stability of the molecule and identifying likely degradation pathways.[8][10]

Summary of Forced Degradation Conditions and Expected Outcomes:

| Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Unlikely to cause significant degradation of the core structure. | No significant degradation expected. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential for Cannizzaro reaction (disproportionation) if no α-hydrogens. | 3-(Thiazol-2-yl)benzoic acid and 3-(Thiazol-2-yl)benzyl alcohol. |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the aldehyde group. | 3-(Thiazol-2-yl)benzoic acid. |

| Thermal Degradation | Solid state, 80 °C, 72h | General decomposition, potential polymerization. | Complex mixture of products. |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Photochemical reactions, potential for radical formation or isomerization. | Varies, potentially colored degradants. |

Experimental Protocol for Forced Degradation

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

pH meter, heating block or oven, photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

-

Stress Conditions:

-

Acidic: Mix stock solution with 0.1 M HCl. Heat at 60 °C.

-

Basic: Mix stock solution with 0.1 M NaOH. Heat at 60 °C.

-

Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal (Solution): Heat the stock solution at 60 °C.

-

Thermal (Solid): Expose the solid compound to 80 °C in an oven.

-

Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines.[11]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Quenching: For acidic and basic samples, neutralize them to stop the reaction before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. An HPLC-MS system is highly recommended for the identification of degradants.

-

Evaluation: Calculate the percentage degradation. Identify and characterize major degradation products.

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[12][13]

Protocol Outline:

-

Storage Conditions: Store samples of this compound under controlled long-term conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[14]

-

Container: Use a container closure system that is representative of the intended storage and distribution packaging.[12]

-

Testing Frequency: Analyze samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).[13]

-

Parameters: Test for appearance, assay (purity), and degradation products.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in drug discovery and chemical synthesis. While specific data for this compound remains limited in public literature, the protocols and frameworks outlined in this guide provide a clear path for researchers to generate the necessary data. By employing standard methodologies such as the shake-flask method for solubility and systematic forced degradation studies for stability, scientists can effectively characterize this promising molecule, enabling its seamless integration into development workflows and ensuring the quality and reliability of subsequent research.

References

- 1. 3-(1,3-thiazol-2-yl)benzaldehyde price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. AU2011256444B2 - Spiro isoxazoline compounds as SSTR5 antagonists - Google Patents [patents.google.com]

- 5. US9242970B2 - Lactam derivatives useful as orexin receptor antagonists - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. japsonline.com [japsonline.com]

- 14. pharmabeginers.com [pharmabeginers.com]

The Pharmacological Potential of Thiazole-Containing Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. When incorporated into a benzaldehyde framework, it gives rise to a class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of thiazole-containing benzaldehydes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activities

Thiazole-containing benzaldehydes and their Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).

Quantitative Anticancer Data

The in vitro cytotoxic activity of several thiazole-containing benzaldehyde derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| 12a | MCF-7 (Breast) | 3.4 | Doxorubicin | Not specified |

| HepG2 (Liver) | 1.19 | Doxorubicin | Not specified | |

| 4m | MCF-7 (Breast) | 1.82 ± 0.158 | Not specified | Not specified |

| BxPC-3 (Pancreatic) | 1.71 ± 0.635 | Not specified | Not specified | |

| 4n | MCF-7 (Breast) | 5.76 ± 0.853 | Not specified | Not specified |

| 4r | MCF-7 (Breast) | Not specified | Not specified | Not specified |

| BxPC-3 (Pancreatic) | Not specified | Not specified | Not specified |

Mechanisms of Anticancer Action

1.2.1. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole-containing benzaldehyde derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 4c demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM)[1].

Caption: VEGFR-2 Signaling Pathway Inhibition.

1.2.2. Induction of Apoptosis

Apoptosis is a regulated process of cell death that is often dysregulated in cancer. Thiazole-containing benzaldehydes can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often confirmed by observing an increase in the activity of caspases, which are key executioner enzymes in the apoptotic cascade. For example, some derivatives have been shown to increase the concentration of caspase-3 by four-fold compared to untreated controls[2].

Caption: Induction of Apoptosis Pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole-containing benzaldehyde derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activities

Thiazole-containing benzaldehydes have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several thiazole-containing benzaldehyde derivatives are presented below.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| T6 | Klebsiella pneumoniae | 15 | Candida albicans | Not specified |

| T8 | Staphylococcus aureus | 22 | Aspergillus flavus | Not specified |

| T3 | Pseudomonas aeruginosa | 22 | Cryptococcus neoformans | Not specified |

| 4a | Staphylococcus aureus | Not specified | Candida albicans | 6.25-25 |

| 4n | Escherichia coli | Not specified | Candida albicans | 6.25-25 |

| Isopropyl derivative | Staphylococcus aureus | 3.9 | Not specified | Not specified |

| Achromobacter xylosoxidans | 3.9 | Not specified | Not specified |

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, leading to bacterial cell death.

Caption: DNA Gyrase Inhibition Mechanism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole-containing benzaldehyde derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases. Thiazole-containing benzaldehydes have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators.

| Compound ID | Enzyme Target | IC50 (µM) | In vivo Model | % Inhibition |

| 6l | COX-2 | 0.09 | Carrageenan-induced paw edema | 60.82 |

| 5-LOX | 0.38 | |||

| 3 | LOX | 13 | Carrageenan-induced paw edema | 69.57 |

| G10 | COX-1 | 5.0 | Carrageenan-induced paw edema | 67.88 |

| COX-2 | Not specified | |||

| G11 | COX-1 | 10 | Carrageenan-induced paw edema | Not specified |

| COX-2 | Not specified |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole-containing benzaldehyde derivative.

-

Compound Administration: Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow: General Screening

Caption: General Experimental Workflow.

Conclusion

Thiazole-containing benzaldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into novel therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the chemical reactivity of the aldehyde functional group in 3-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in published literature, this paper focuses on its predicted reactivity. This is based on established principles of physical organic chemistry, the known reactivity of benzaldehydes, and the electronic influence of the thiazole substituent. The experimental protocols provided are representative examples for analogous transformations and should be regarded as starting points for optimization.

Electronic Profile and Predicted Reactivity

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both resonance and inductive effects from the aromatic system and the thiazole substituent. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts because the benzene ring's resonance delocalization slightly reduces the partial positive charge on the carbonyl carbon[1].

The key to understanding the specific reactivity of this compound lies in the electronic nature of the 2-thiazolyl group at the meta position. The thiazole ring is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms. When positioned at the meta-position of the benzaldehyde, this electron-withdrawing effect is primarily transmitted via an inductive (-I) effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Logical Relationship Diagram: Electronic Influence

Caption: Electronic influence of the thiazole group on reactivity.

Key Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Below are key reactions that this compound is expected to undergo.

Nucleophilic addition is the most fundamental reaction of aldehydes[2][3]. The electron-withdrawing nature of the thiazole ring should facilitate these reactions.

-

Grignard Reaction: Formation of a secondary alcohol by addition of an organomagnesium halide.

-

Cyanohydrin Formation: Addition of cyanide ion to form a cyanohydrin, a precursor to alpha-hydroxy acids.

-

Acetal Formation: Reversible reaction with alcohols under acidic conditions to form acetals, which can serve as protecting groups.

These reactions involve an initial nucleophilic addition followed by a dehydration step.

-

Knoevenagel Condensation: Reaction with compounds containing an active methylene group (e.g., malonic acid, diethyl malonate) catalyzed by a weak base to form a C=C double bond[4][5]. The product would be an α,β-unsaturated system.

-

Aldol Condensation: While self-condensation is not possible due to the lack of α-hydrogens, this compound can react with enolizable aldehydes or ketones (a crossed-aldol or Claisen-Schmidt condensation) to form β-hydroxy carbonyl compounds, which can then dehydrate[6][7].

-

Imine (Schiff Base) Formation: Condensation with primary amines to form imines is a crucial reaction in medicinal chemistry for generating diverse compound libraries[8][9].

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity[10][11][12][13]. Reaction with a phosphonium ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon group, forming a styrenyl-type derivative. The stereochemical outcome (E vs. Z alkene) depends on whether a stabilized or unstabilized ylide is used[12].

-

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding 3-(Thiazol-2-yl)benzoic acid using various oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like hydrogen peroxide[14][15][16][17].

-

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, [3-(Thiazol-2-yl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Summary of Expected Aldehyde Reactions and Products

| Reaction Type | Reagent(s) | Expected Product |

| Nucleophilic Addition | ||

| Grignard Reaction | R-MgBr, then H₃O⁺ | 3-(Thiazol-2-yl)-α-R-benzyl alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | 2-Hydroxy-2-[3-(thiazol-2-yl)phenyl]acetonitrile |

| Condensation | ||

| Knoevenagel Condensation | CH₂(COOH)₂, Piperidine | 3-[3-(Thiazol-2-yl)phenyl]propenoic acid |

| Schiff Base Formation | R-NH₂, cat. H⁺ | N-{[3-(Thiazol-2-yl)phenyl]methylidene}alkanamine |

| Olefinations | ||

| Wittig Reaction | Ph₃P=CHR | 2-(3-Styrylphenyl)thiazole |

| Redox Reactions | ||

| Oxidation | KMnO₄ or H₂O₂ | 3-(Thiazol-2-yl)benzoic acid |

| Reduction | NaBH₄ | [3-(Thiazol-2-yl)phenyl]methanol |

Experimental Protocols (Representative)

The following are generalized experimental protocols that would serve as a foundation for carrying out reactions on this compound. Optimization of solvent, temperature, reaction time, and catalyst will be necessary.

Diagram: General Experimental Workflow

Caption: A typical workflow for organic synthesis.

-

Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphonium salt (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Reaction: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired alkene.

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-4 hours.

-

Reduction: To the solution containing the in-situ formed imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the amine product by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the resulting secondary amine by silica gel column chromatography.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Oxidation: Add sodium chlorite (NaClO₂, 3.0 eq) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq). To this mixture, add a solution of sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water dropwise at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-8 hours. Monitor the disappearance of the aldehyde by TLC.

-

Work-up: Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization.

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Conclusion